Sub-Nanomolar Affinity for Rat α4/β1 Na+/K+-ATPase Isoform: A 2.29-Fold Potency Difference vs. Digoxin
Strophanthidin demonstrates potent inhibition of the recombinant rat Na+/K+-ATPase α4/β1 isoform. A direct comparison in the same assay system shows strophanthidin has an IC50 of 2.40 nM, which is approximately 2.29-fold more potent than digoxin (IC50 = 5.5 nM) [1]. This isoform-specific potency is a critical differentiator from other cardenolides like cymarin (IC50 ~100 nM) [2].
| Evidence Dimension | Inhibition of recombinant rat Na+/K+-ATPase α4/β1 |
|---|---|
| Target Compound Data | IC50 = 2.40 nM |
| Comparator Or Baseline | Digoxin: IC50 = 5.5 nM; Cymarin: IC50 ~100 nM |
| Quantified Difference | Strophanthidin is ~2.29-fold more potent than digoxin and ~42-fold more potent than cymarin. |
| Conditions | Recombinant rat α4/β1 expressed in baculovirus-infected Sf9 insect cell membranes, using [gamma-32P]ATP. |
Why This Matters
This sub-nanomolar affinity for a specific Na+/K+-ATPase isoform makes strophanthidin a superior tool for studies focused on α4-subunit biology, a target in male fertility and certain cancers, where the higher potency of digoxin is less relevant.
- [1] BindingDB. BDBM50255120. STROPHANTHIDIN. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50255120 View Source
- [2] PMC Figure 1. Structures of ouabain, strophanthidin, cymarin, and digoxin and their IC50 values. PMC5846083. View Source
